N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a fascinating compound with a hybrid nucleus, combining two pharmaceutically active moieties: triazole and thiadiazine. Let’s explore its synthetic routes, pharmacological activities, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric structural variants exist based on different fusion permutations:
- 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines (I)
- 1,2,4-triazolo [5,1-b] [1,3,5]thiadiazines (II)
- 1,2,4-triazolo [1,5-c] [1,3,5]thiadiazines (III)
- 1,2,3-triazolo [5,1-b] [1,3,4]thiadiazines (IV)
Reaction Conditions:: The specific synthetic methods and reaction conditions for each isomer would require further investigation, but these compounds are valuable as synthetic intermediates and potential pharmaceuticals.
Chemical Reactions Analysis
Reactions:: N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping the products formed.
Scientific Research Applications
This compound finds applications across several scientific domains:
- Chemistry : As a versatile building block for drug design.
- Biology : Potential bioactive properties.
- Medicine : Investigated for anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
- Industry : May serve as a precursor for novel drug development.
Mechanism of Action
The precise mechanism by which N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds at the moment, further exploration could highlight its uniqueness and potential advantages.
Properties
Molecular Formula |
C20H30N6O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-cyclooctyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H30N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-11-16(12-14-25)20(27)21-17-7-5-3-2-4-6-8-17/h9-10,16-17H,2-8,11-14H2,1H3,(H,21,27) |
InChI Key |
PNSBBATUJJEEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCCC4 |
Origin of Product |
United States |
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